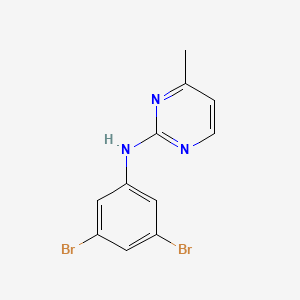
2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Vorbereitungsmethoden
The synthesis of 2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of a hydrazide with carbon disulfide and an alkylating agent to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanylidene group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of metabolic processes or the disruption of cellular functions, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid can be compared with other similar compounds such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties and reactivity.
Thiosemicarbazones: These compounds contain a similar sulfanylidene group and exhibit comparable biological activities.
Hydrazones: These compounds have a related hydrazide structure and are used in similar applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61320-74-9 |
|---|---|
Molekularformel |
C5H6N2O4S |
Molekulargewicht |
190.18 g/mol |
IUPAC-Name |
2-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methoxy]acetic acid |
InChI |
InChI=1S/C5H6N2O4S/c8-4(9)2-10-1-3-6-7-5(12)11-3/h1-2H2,(H,7,12)(H,8,9) |
InChI-Schlüssel |
RYIZLYKSXIYIGD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NNC(=S)O1)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















